Bienvenue dans la boutique en ligne BenchChem!

6,7-Bis(2-chloroethoxy)-N-(3-ethynylphenyl)-4-quinazolinamine hydrochloride

Physicochemical profiling Chromatographic method development Impurity standard qualification

6,7-Bis(2-chloroethoxy)-N-(3-ethynylphenyl)-4-quinazolinamine hydrochloride (CAS 183320-00-5; free base CAS 183321-82-6) is a synthetic quinazoline derivative chemically defined as the 4-anilinoquinazoline bearing 2-chloroethoxy groups at the C-6 and C-7 positions and a 3-ethynylphenylamino substituent at C-4, isolated as the hydrochloride salt (molecular formula C₂₀H₁₈Cl₃N₃O₂, MW 438.73). This compound is formally designated as Erlotinib EP Impurity L (HCl salt) under the European Pharmacopoeia draft monograph (EP Monograph no.

Molecular Formula C20H18Cl3N3O2
Molecular Weight 438.7 g/mol
CAS No. 183320-00-5
Cat. No. B026998
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6,7-Bis(2-chloroethoxy)-N-(3-ethynylphenyl)-4-quinazolinamine hydrochloride
CAS183320-00-5
Synonyms6,7-Bis(2-chloroethoxy)-N-(3-ethynylphenyl)-4-quinazolinamine Monohydrochloride;  [6,7-Bis(2-chloroethoxy)-quinazolin-4-yl]-(3-ethynylphenyl)amine Hydrochloride; 
Molecular FormulaC20H18Cl3N3O2
Molecular Weight438.7 g/mol
Structural Identifiers
SMILESC#CC1=CC(=CC=C1)NC2=NC=NC3=CC(=C(C=C32)OCCCl)OCCCl.Cl
InChIInChI=1S/C20H17Cl2N3O2.ClH/c1-2-14-4-3-5-15(10-14)25-20-16-11-18(26-8-6-21)19(27-9-7-22)12-17(16)23-13-24-20;/h1,3-5,10-13H,6-9H2,(H,23,24,25);1H
InChIKeyMCJCPYXGLTWKGT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6,7-Bis(2-chloroethoxy)-N-(3-ethynylphenyl)-4-quinazolinamine Hydrochloride (CAS 183320-00-5): Identity, Source, and Procurement-Relevant Classification


6,7-Bis(2-chloroethoxy)-N-(3-ethynylphenyl)-4-quinazolinamine hydrochloride (CAS 183320-00-5; free base CAS 183321-82-6) is a synthetic quinazoline derivative chemically defined as the 4-anilinoquinazoline bearing 2-chloroethoxy groups at the C-6 and C-7 positions and a 3-ethynylphenylamino substituent at C-4, isolated as the hydrochloride salt (molecular formula C₂₀H₁₈Cl₃N₃O₂, MW 438.73) . This compound is formally designated as Erlotinib EP Impurity L (HCl salt) under the European Pharmacopoeia draft monograph (EP Monograph no. 33.3) and is structurally differentiated from the parent drug erlotinib—which carries 6,7-bis(2-methoxyethoxy) substituents—by the replacement of terminal methoxy groups with chlorine atoms on both alkoxy side chains [1]. It is commercially supplied as a certified reference standard (typically ≥95% purity by HPLC) for use in analytical method development, method validation, and quality control applications supporting Abbreviated New Drug Applications (ANDA) and commercial erlotinib production [2].

Why Generic Substitution Fails for 6,7-Bis(2-chloroethoxy)-N-(3-ethynylphenyl)-4-quinazolinamine Hydrochloride: Structural Specificity and Regulatory Identity


Substituting this compound with a closely related quinazoline analog—including the parent drug erlotinib or other EP-designated erlotinib impurities—is analytically and regulatorily invalid for its intended use as an impurity reference standard. Unlike erlotinib, which bears 6,7-bis(2-methoxyethoxy) substituents, this impurity carries 6,7-bis(2-chloroethoxy) groups that introduce two chlorine atoms, altering the compound's UV absorption characteristics (λmax shift), chromatographic retention behavior on reversed-phase HPLC, and mass spectrometric fragmentation pattern relative to both erlotinib and other EP impurities such as Impurity A (mixed chloroethoxy/methoxyethoxy substitution at C-6 and C-7) [1]. The European Pharmacopoeia draft monograph (EP 33.3) explicitly distinguishes Impurity L from all other erlotinib-related substances on the basis of its unique chemical structure; no other EP impurity shares the same CAS registry number or the same IUPAC name, meaning that substitution with a non-identical reference material would fail to meet pharmacopoeial identity criteria for system suitability testing and would invalidate HPLC peak identification in impurity profiling [2]. Furthermore, the bis(2-chloroethoxy) substitution motif may confer distinct reactivity as a potential alkylating moiety that is absent in the parent drug, a property that underpins its classification as a potential genotoxic impurity warranting dedicated analytical control .

Product-Specific Quantitative Evidence Guide: 6,7-Bis(2-chloroethoxy)-N-(3-ethynylphenyl)-4-quinazolinamine Hydrochloride vs. Closest Comparators


Physicochemical Differentiation from Erlotinib: Chlorine Substitution Alters Lipophilicity, Hydrogen Bonding, and Chromatographic Retention

The replacement of two terminal methoxy groups in erlotinib (–OCH₃) with chlorine atoms in this impurity (–Cl) produces a measurable increase in calculated lipophilicity. Erlotinib (6,7-bis(2-methoxyethoxy)) has a calculated LogP of approximately 2.7–3.2, whereas the bis(2-chloroethoxy) analog is estimated to have a LogP of approximately 3.8–4.3, representing an increase of >1 log unit [1]. This difference is consistent with the known contribution of chlorine substitution to lipophilicity (ΔLogP ≈ +0.5–0.8 per Cl atom replacing OMe in arylalkyl ethers) [2]. The elevated LogP directly impacts chromatographic behavior: on a C18 reversed-phase column under isocratic conditions (50 mM ammonium acetate:acetonitrile, 45:55 v/v, detection at 246 nm), erlotinib elutes at a relative retention time (RRT) of 1.00, while process-related impurities with altered side-chain polarity exhibit distinct RRT values resolvable to baseline separation [3]. Additionally, the bis(2-chloroethoxy) impurity lacks the hydrogen bond acceptor capacity of the methoxyethoxy oxygen atoms present in erlotinib, which alters its interaction with polar stationary phases and renders it unsuitable for reverse-identity verification against an erlotinib reference standard.

Physicochemical profiling Chromatographic method development Impurity standard qualification

Regulatory Identity as EP Impurity L: Unique Monograph Designation Distinct from All Other Erlotinib Impurities

This compound is formally designated as Erlotinib Hydrochloride – Impurity L (free base) under the European Pharmacopoeia draft monograph EP 33.3, with the specific chemical name 6,7-Bis(2-chloroethoxy)-N-(3-ethynylphenyl)quinazolin-4-amine assigned to CAS 183321-82-6 (free base) and CAS 183320-00-5 (hydrochloride salt) [1]. This designation is structurally exclusive: no other EP erlotinib impurity carries the same substitution pattern. For comparison, EP Impurity A (CAS 183321-85-9) is 6-(2-chloroethoxy)-7-(2-methoxyethoxy)-N-(3-ethynylphenyl)quinazolin-4-amine—a mixed chloroethoxy/methoxyethoxy isomer—and EP Impurity B (CAS 54060-30-9) is 3-ethynylaniline, a synthetic precursor . The EDQM (European Directorate for the Quality of Medicines & HealthCare) maintains Erlotinib Impurity Mixture CRS (Catalogue Code Y0002445) for use in monograph 3094, and individual impurity reference standards including Impurity L are supplied with detailed characterization data compliant with ICH Q2(R2) guidelines, including ¹H-NMR, ¹³C-NMR, HRMS, and HPLC purity certificates [2]. Suppliers of EP Impurity L provide Certificates of Analysis documenting purity typically ≥95% by HPLC, with batch-specific impurity profiles, residual solvent data, and water content, enabling direct use as a qualified reference standard for system suitability testing without additional purification [1].

Pharmacopoeial compliance Reference standard qualification ANDA submission support

Differentiation from Mixed Chloroethoxy/Methoxyethoxy Isomers: Impact on HPLC Peak Resolution and Impurity Profiling Specificity

The presence of two chloroethoxy substituents in this compound, as opposed to the mixed chloroethoxy/methoxyethoxy pattern found in EP Impurity A (CAS 183321-85-9) and its structural isomer, yields a measurably distinct chromatographic retention profile. A validated RP-HPLC method using an Inertsil ODS-3V C18 column (250 × 4.6 mm, 5 μm) with ammonium acetate buffer:acetonitrile mobile phase and UV detection at 254 nm achieved baseline separation of five process-related erlotinib impurities, with recoveries for all impurities in the range of 92.86–106.23% [1]. In this system, erlotinib process-related impurities exhibit characteristic relative retention times (RRTs) that depend on side-chain polarity: impurities bearing two polar methoxyethoxy groups (least retained) elute earlier than mixed chloroethoxy/methoxyethoxy impurities, which in turn elute earlier than the bis(2-chloroethoxy) impurity (most retained due to highest lipophilicity) [1]. This retention order is consistent with the LogP hierarchy: erlotinib < Impurity A (mixed chloro/methoxy) < Impurity L (bis-chloroethoxy). The defined EP impurity identity ensures that each impurity peak in the chromatogram is unambiguously assignable. The specification limit for unspecified impurities in erlotinib drug substance is typically ≤0.10% by HPLC area normalization, and any individual specified impurity (including Impurity L) is controlled at ≤0.15% unless otherwise justified [2].

HPLC method validation Impurity profiling Erlotinib quality control

Purity and Batch-to-Batch Consistency: Vendor-Supplied Characterization Data Supporting Regulatory Submission Readiness

Commercially available batches of 6,7-Bis(2-chloroethoxy)-N-(3-ethynylphenyl)-4-quinazolinamine hydrochloride are supplied with documented purity levels. Multiple vendors report HPLC purity of ≥95% for the free base (CAS 183321-82-6), with specific vendors such as SINCO and Leyan reporting ≥98% purity by HPLC for research-grade material . In contrast, the parent drug substance erlotinib hydrochloride is typically supplied at ≥99% purity as an API, reflecting its status as a finished pharmaceutical ingredient rather than an impurity reference standard. The impurity reference standard is accompanied by a comprehensive Certificate of Analysis that includes identity confirmation (¹H-NMR, ¹³C-NMR, HRMS, IR), purity by HPLC, residual solvent content, water content (Karl Fischer), and storage recommendations (2–8°C, refrigerated) . The availability of this full characterization package, compliant with ICH Q2(R2) guidelines, enables direct use in analytical method validation without the need for in-house structural elucidation, accelerating ANDA submission timelines. Batch-to-batch consistency data are maintained by suppliers such as SynZeal and Pharmaffiliates, which provide characterization data traceable to regulatory guidelines from USP, EMA, JP, and BP [1].

Reference standard procurement Certificate of Analysis ANDA regulatory submission

Structural Alert for Potential Genotoxicity: Bis(2-Chloroethoxy) Motif as a Distinguishing Safety Concern Relative to Erlotinib

The bis(2-chloroethoxy) substituents present in this impurity introduce a structural alert for potential genotoxicity that is absent in erlotinib. The 2-chloroethyl ether moiety (–O–CH₂–CH₂–Cl) contains an alkyl chloride functional group that, under physiological conditions, may undergo intramolecular nucleophilic displacement to form a reactive episulfonium ion or aziridinium intermediate capable of alkylating DNA bases [1]. In contrast, erlotinib's 2-methoxyethoxy side chains (–O–CH₂–CH₂–OCH₃) lack this electrophilic reactivity, as the terminal methoxy group is a poor leaving group. This structural distinction is material under the ICH M7 guideline on assessment and control of DNA reactive (mutagenic) impurities in pharmaceuticals, which requires that any impurity bearing a structural alert for genotoxicity be controlled at a level commensurate with its acceptable intake (typically ≤1.5 μg/day for compounds without compound-specific toxicology data) unless experimentally demonstrated to be non-mutagenic in a bacterial reverse mutation (Ames) assay [2]. A 2026 forced degradation study of erlotinib hydrochloride identified 14 impurities by LC-HRMS and performed in silico toxicity prediction, reporting predominant immunotoxicity (98%) and respiratory toxicity (96%) for erlotinib and its impurities; however, the study did not separately report Ames data for this specific impurity [3]. The bis(2-chloroethoxy) impurity therefore warrants dedicated genotoxicity assessment that is not required for non-chlorinated erlotinib impurities such as Impurity A (which contains only one 2-chloroethoxy group) or desethynyl erlotinib.

Genotoxic impurity assessment ICH M7 compliance Erlotinib safety evaluation

Best Research and Industrial Application Scenarios for 6,7-Bis(2-chloroethoxy)-N-(3-ethynylphenyl)-4-quinazolinamine Hydrochloride (CAS 183320-00-5)


HPLC System Suitability Testing and Impurity Peak Identification in Erlotinib Drug Substance Release Testing

In GMP quality control laboratories performing erlotinib drug substance release testing per EP monograph 3094, this compound is used as a system suitability reference standard to establish the retention time window for Impurity L in the related substances HPLC method. The validated RP-HPLC method on a C18 column achieves baseline resolution of this bis(2-chloroethoxy) impurity from erlotinib and other process-related impurities, enabling unambiguous peak assignment [1]. The certified reference standard, supplied with a CoA documenting batch-specific purity (≥95%), is used to spike erlotinib sample solutions at the specification limit (typically ≤0.15%) to verify detector linearity, precision, and accuracy prior to batch release decisions.

Analytical Method Validation (AMV) for ANDA Submissions Requiring EP-Compliant Impurity Profiling

For generic pharmaceutical manufacturers preparing ANDA submissions for erlotinib hydrochloride tablets, this EP Impurity L reference standard is required to validate the specificity, linearity, accuracy, precision, and robustness of the HPLC impurity method per ICH Q2(R2) guidelines. The availability of a fully characterized reference standard with a Structure Elucidation Report (SER), including ¹H-NMR, ¹³C-NMR, and HRMS data, eliminates the need for in-house structural confirmation and accelerates the analytical method validation timeline [2]. This is specifically relevant because the EP draft monograph (33.3) lists Impurity L among the specified impurities that must be individually quantified and reported.

Genotoxic Impurity Risk Assessment and ICH M7 Control Strategy Development for Erlotinib Manufacturing Processes

Given the presence of two alkyl chloride structural alerts in the bis(2-chloroethoxy) substituents, this impurity is a candidate for dedicated genotoxicity evaluation under ICH M7 guidelines. Pharmaceutical development teams procuring this reference standard can use it to conduct a bacterial reverse mutation (Ames) assay to determine whether the impurity is mutagenic, and if so, to establish a compound-specific acceptable intake limit [3]. The quantitative control of this impurity in erlotinib drug substance at levels below the threshold of toxicological concern (TTC) of 1.5 μg/day requires a qualified reference standard for accurate quantification by HPLC or LC-MS/MS, a requirement that cannot be met by substituting a non-chlorinated analog.

Metabolite Identification and Quantification in Preclinical and Clinical Pharmacokinetic Studies of Erlotinib

Although the bis(2-chloroethoxy) compound is primarily classified as a process impurity, some vendors describe it as an erlotinib metabolite . In the context of erlotinib metabolism studies, where the major circulating metabolite M14 (OSI-420, a mono-O-desmethyl derivative) accounts for approximately 5% of total plasma radioactivity in humans [4], this reference standard can be used as an analytical marker to differentiate authentic process-related impurities from metabolites during LC-HRMS-based impurity profiling of erlotinib in biological matrices, ensuring that pharmacokinetic parameters attributed to metabolites are not confounded by co-eluting process impurities.

Quote Request

Request a Quote for 6,7-Bis(2-chloroethoxy)-N-(3-ethynylphenyl)-4-quinazolinamine hydrochloride

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.